2,3-Dibromo-3-(2-bromophenyl)propionic acid
Overview
Description
2,3-Dibromo-3-(2-bromophenyl)propionic acid is an organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a phenyl group attached to a propionic acid backbone. It is primarily used in research settings and is known for its applications in various chemical reactions and scientific studies.
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
One study associates its formation with the reduction of the intermediate bromoolefin to benzoylacrylic acid in the presence of triethylamine . This suggests that it may participate in redox reactions.
Biochemical Pathways
It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , indicating that it may play a role in the synthesis of these compounds.
Pharmacokinetics
It is soluble in acetone, dichloromethane, and ethyl acetate , which may influence its bioavailability and distribution in the body.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the protein level.
Action Environment
It is known to be a solid at room temperature and is stored at -20° c , indicating that temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(2-bromophenyl)propionic acid typically involves the bromination of 3-phenylpropionic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as dichloromethane or acetone . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(2-bromophenyl)propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions typically produce less brominated compounds.
Scientific Research Applications
2,3-Dibromo-3-(2-bromophenyl)propionic acid has several applications in scientific research, including:
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropionic acid: Similar in structure but lacks the additional bromine atom on the phenyl ring.
3-Bromo-2-(bromomethyl)propionic acid: Another brominated propionic acid derivative with different substitution patterns.
3-(3-Bromophenyl)propionic acid: Contains a single bromine atom on the phenyl ring and is used in similar synthetic applications.
Uniqueness
2,3-Dibromo-3-(2-bromophenyl)propionic acid is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it valuable in specialized synthetic applications and research studies where other brominated compounds may not be suitable.
Properties
IUPAC Name |
2,3-dibromo-3-(2-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATZQRJTIURPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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